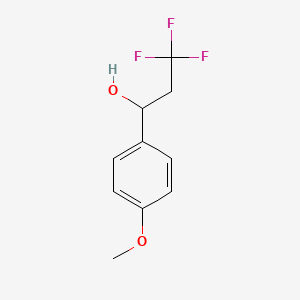
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of an ethanesulfonyl group attached to a benzene ring, which also bears a methyl group and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene typically involves the sulfonylation of 1-methyl-4-nitrobenzene. One common method is the reaction of 1-methyl-4-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Reduction: Formation of 2-(Ethanesulfonyl)-1-methyl-4-aminobenzene.
Oxidation: Formation of 2-(Ethanesulfonyl)-4-nitrobenzoic acid.
科学研究应用
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Pharmaceuticals: Explored as a precursor for the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The sulfonyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Reduction: The nitro group undergoes a series of electron transfers, leading to the formation of an amino group.
Oxidation: The methyl group is oxidized through the transfer of electrons to the oxidizing agent.
相似化合物的比较
Similar Compounds
2-(Methanesulfonyl)-1-methyl-4-nitrobenzene: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
2-(Ethanesulfonyl)-1-methyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the sulfonyl and nitro groups allows for diverse chemical transformations and applications in various fields.
属性
分子式 |
C9H11NO4S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC 名称 |
2-ethylsulfonyl-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO4S/c1-3-15(13,14)9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3 |
InChI 键 |
QEVDEQBUZXKVKR-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)



![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)



